REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[N:9]=[C:10]([NH2:12])[S:11][C:7]=2[C:6]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:5][CH:4]=1.[CH3:19][O:20][CH2:21][C:22](Cl)=[O:23]>>[CH3:19][O:20][CH2:21][C:22]([NH:12][C:10]1[S:11][C:7]2[C:6]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[C:8]=2[N:9]=1)=[O:23]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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COC1=CC=C(C2=C1N=C(S2)N)N2CCOCC2
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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COCC(=O)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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COCC(=O)NC=1SC2=C(N1)C(=CC=C2N2CCOCC2)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |